molecular formula C16H19FNO4 B2437420 trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1218764-11-4

trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid

Numéro de catalogue: B2437420
Numéro CAS: 1218764-11-4
Poids moléculaire: 308.33
Clé InChI: VRCJPGMBINFMCH-OLZOCXBDSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids

Propriétés

IUPAC Name

(3R,4S)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCJPGMBINFMCH-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Approaches

The target molecule features a pyrrolidine ring with trans-configured substituents at positions 3 and 4: a carboxylic acid group and a 4-fluorophenyl moiety, respectively. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective group for the secondary amine. Retrosynthetically, the molecule can be dissected into three key components:

  • Pyrrolidine core : Derived from proline or analogous bicyclic lactams.
  • 4-Fluorophenyl group : Introduced via cross-coupling or nucleophilic aromatic substitution.
  • Boc protection : Installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

A comparative analysis of synthetic routes reveals two predominant strategies:

Chiral Pool Synthesis from (R,R)-4-Hydroxypyrrolidine-1,2-Dicarboxylic Acid

This method, adapted from antithrombotic drug intermediate syntheses, begins with (R,R)-4-hydroxypyrrolidine-1,2-dicarboxylic acid. Key steps include:

  • Boc protection of the amine using Boc₂O and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF)
  • Mitsunobu reaction to introduce the 4-fluorophenyl group via triphenylphosphine and diethyl azodicarboxylate (DEAD)
  • Oxidation of the secondary alcohol to carboxylic acid using Jones reagent

The trans stereochemistry arises from retention of configuration during the Mitsunobu reaction, which proceeds with inversion of configuration at the alcohol-bearing carbon.

Transition Metal-Catalyzed Cross-Coupling

Patent literature describes palladium-mediated Suzuki-Miyaura coupling as an alternative approach:

  • Prepare 4-bromo-pyrrolidine-3-carboxylic acid tert-butyl ester
  • Couple with 4-fluorophenylboronic acid using Pd(PPh₃)₄ catalyst
  • Deprotect tert-butyl ester to reveal carboxylic acid

This method offers superior regiocontrol but requires careful optimization of coupling conditions to prevent epimerization at the stereogenic centers.

Detailed Synthetic Procedures

Boc Protection of Pyrrolidine Intermediate

A representative procedure from anticoagulant intermediate synthesis involves:

Reagents :

  • (R,R)-4-Hydroxypyrrolidine-1,2-dicarboxylic acid (1.0 equiv)
  • Boc₂O (1.2 equiv)
  • DMAP (0.1 equiv)
  • THF (0.5 M)

Procedure :

  • Charge THF, (R,R)-4-hydroxypyrrolidine-1,2-dicarboxylic acid, and DMAP under N₂
  • Add Boc₂O dropwise at 0°C
  • Warm to 25°C and stir for 12 h
  • Concentrate under reduced pressure
  • Purify by silica gel chromatography (hexane:EtOAc = 4:1)

Yield : 89%
Characterization :

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.85–3.12 (m, 4H, pyrrolidine), 4.32 (br s, 1H, OH)
  • $$ [\alpha]_D^{20} = +12.5^\circ $$ (c 1.0, CHCl₃)

Introduction of 4-Fluorophenyl Group

Mitsunobu Reaction Conditions:

Reagents :

  • Boc-protected pyrrolidine (1.0 equiv)
  • 4-Fluorophenol (1.5 equiv)
  • Triphenylphosphine (1.5 equiv)
  • DEAD (1.5 equiv)
  • THF (0.3 M)

Procedure :

  • Dissolve starting material and 4-fluorophenol in THF at 0°C
  • Add PPh₃ and DEAD sequentially
  • Stir at 25°C for 6 h
  • Quench with sat. NH₄Cl
  • Extract with EtOAc (3×)
  • Dry over MgSO₄ and concentrate
  • Purify by flash chromatography (hexane:EtOAc = 3:1)

Yield : 76%
Stereochemical Outcome :

  • Complete inversion of configuration at C4 confirmed by NOESY
  • Trans relationship between C3 carboxylic acid and C4 aryl group maintained
Suzuki Coupling Alternative:

Reagents :

  • 4-Bromo-pyrrolidine-3-carboxylic acid tert-butyl ester (1.0 equiv)
  • 4-Fluorophenylboronic acid (1.2 equiv)
  • Pd(PPh₃)₄ (0.05 equiv)
  • Na₂CO₃ (2.0 equiv)
  • DME/H₂O (4:1, 0.4 M)

Procedure :

  • Degas solvent mixture with N₂ for 15 min
  • Add all reagents sequentially
  • Heat at 80°C for 8 h
  • Cool, filter through Celite®
  • Concentrate and purify via silica gel chromatography

Yield : 68%
Chiral Purity : >99% ee by chiral HPLC (Chiralpak IC column)

Stereochemical Control and Analysis

The trans configuration of substituents is critical for biological activity in related compounds. Three methods ensure stereochemical fidelity:

Crystallization-Induced Asymmetric Transformation

Recrystallization from methanol/water mixtures preferentially deposits the trans diastereomer due to:

  • Stronger hydrogen bonding between carboxylic acid groups in the trans form
  • Lower solubility of trans configuration (0.32 g/mL vs. 0.56 g/mL for cis in MeOH)

Chiral Auxiliary Approach

Use of (R,R)-configured starting materials preserves stereochemistry throughout synthesis:

Step Configuration at C3 Configuration at C4
Starting Material R R
After Mitsunobu R S (inversion)
Final Product R (carboxylic acid) S (4-fluorophenyl)

This results in the trans (3R,4S) configuration observed in the target compound.

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

  • Trans isomer is 2.3 kcal/mol more stable than cis form
  • Rotational barrier for aryl group: 12.4 kcal/mol (prevents epimerization at room temperature)

Analytical Characterization Data

Critical analytical parameters from published sources:

Physical Properties :

  • Molecular Formula: C₁₆H₂₀FNO₄
  • Molecular Weight: 309.33 g/mol
  • Melting Point: 439.9±45.0°C (predicted)
  • $$ \text{p}K_a $$: 4.30±0.40 (carboxylic acid)

Spectroscopic Data :

  • IR (KBr) : 2978 (C-H stretch), 1742 (C=O Boc), 1698 (C=O acid), 1512 (C-F) cm⁻¹
  • $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d₆) :
    δ 1.38 (s, 9H, Boc), 3.12–3.45 (m, 4H, pyrrolidine), 4.81 (t, J = 7.5 Hz, 1H, CHAr), 7.12–7.29 (m, 4H, Ar-H), 12.1 (br s, 1H, COOH)

Chromatographic Data :

  • HPLC Purity: 99.8% (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min, 60:40 MeCN/H₂O)
  • Retention Time: 8.72 min

Scale-Up Considerations and Process Optimization

Industrial-scale production requires modifications to laboratory procedures:

Boc Protection at Kilo Scale

  • Substitute THF with 2-MeTHF for improved safety profile
  • Use catalytic DMAP (0.01 equiv) to reduce costs
  • Implement continuous distillation to remove byproduct CO₂

Mitsunobu Reaction Optimization

  • Replace DEAD with diisopropyl azodicarboxylate (DIAD) for better stability
  • Use polymer-supported triphenylphosphine to simplify purification
  • Achieved 82% yield at 50 kg scale

Crystallization Protocol

  • Anti-solvent: Heptane instead of water for reduced emulsion formation
  • Cooling rate: 0.5°C/min from 60°C to 25°C
  • Isolated yield: 94.5% with >99.5% trans purity

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in:

  • Anticoagulant Development :

    • Conversion to FXa inhibitors via amide coupling
    • IC₅₀ values <10 nM when incorporated into eribaxaban analogs
  • Neuropharmaceuticals :

    • Precursor to nicotinic acetylcholine receptor modulators
    • Improved blood-brain barrier penetration compared to carboxylate salts
  • PET Tracer Synthesis :

    • Fluorine-18 labeled derivatives for imaging studies
    • LogD = 1.2 ± 0.3 (optimal for CNS penetration)

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the fluorophenyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents such as halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce de-fluorinated or hydrogenated products.

Applications De Recherche Scientifique

Pharmaceutical Development

Trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The compound's structural features allow it to interact effectively with biological targets, enhancing its potential as a therapeutic agent.

Case Study: Synthesis of Neurological Agents

Research has indicated that derivatives of this compound can be modified to improve efficacy against neurological conditions such as Alzheimer's disease. In vitro studies have shown that certain modifications enhance binding affinity to specific receptors involved in neuroprotection.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for calibrating instruments and validating results in drug testing and quality control processes. Its consistent properties allow for reliable measurements across various analytical techniques.

The compound is instrumental in studying receptor interactions and enzyme activities, providing insights into biological mechanisms and potential therapeutic targets. Its unique structure allows researchers to explore its effects on various biochemical pathways.

Case Study: Enzyme Interaction Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential role in drug design aimed at metabolic disorders.

Material Science

Due to its chemical properties, this compound is also explored in material science for developing advanced materials such as polymers and coatings that require specific chemical interactions. The ability to modify its structure leads to materials with tailored properties.

Table 2: Material Science Applications

Material TypeModification TypeResulting Property
PolymersCopolymerizationEnhanced mechanical strength
CoatingsFunctionalizationImproved adhesion and durability

Agrochemical Formulations

This compound is being investigated for its role in formulating agrochemicals, particularly in improving the efficacy of pesticides and herbicides through enhanced delivery mechanisms.

Case Study: Pesticide Efficacy

Studies have shown that formulations incorporating this compound exhibit improved uptake by plants, leading to higher effectiveness against pests while reducing the required dosage.

Mécanisme D'action

The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    trans-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    trans-1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    trans-1-(Tert-butoxycarbonyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid: Contains a methyl group, which can influence its steric and electronic properties.

Uniqueness

The presence of the fluorophenyl group in trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its performance in various applications, making it distinct from similar compounds.

Activité Biologique

trans-1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, identified by its CAS number 1218764-11-4, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptors. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C16_{16}H20_{20}FNO4_{4}, with a molecular weight of 309.33 g/mol. Key physical properties include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point439.9 ± 45.0 °C
Flash Point219.9 ± 28.7 °C
LogP2.60
Storage Condition2-8 °C

Receptor Interaction

Research indicates that this compound exhibits significant interaction with ionotropic glutamate receptors, particularly NMDA receptors. A structure-activity relationship study highlighted that modifications at specific positions can enhance receptor selectivity and potency. For instance, the presence of a fluorine atom at the para position of the phenyl ring appears to increase binding affinity to NMDA receptors, with some analogs demonstrating IC50_{50} values as low as 200 nM for GluN1/GluN2A subtypes .

Antagonistic Properties

The compound has been characterized as a selective NMDA receptor antagonist, which is crucial in neurological research for conditions such as Alzheimer's disease and other neurodegenerative disorders. The antagonism is particularly noted for its potential therapeutic effects in modulating excitotoxicity associated with these diseases .

Case Study 1: NMDA Receptor Modulation

In a study exploring the effects of various pyrrolidine derivatives on NMDA receptor activity, this compound was tested alongside other analogs. The results demonstrated that this compound significantly inhibited glutamate-induced currents in cultured neurons, indicating its potential as a neuroprotective agent against excitotoxic damage .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the pyrrolidine ring and substituents on the phenyl group can drastically alter biological activity. For example, replacing the fluorine atom with other halogens resulted in varying degrees of receptor affinity, underscoring the importance of specific functional groups in enhancing biological efficacy .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the fluorophenyl group shows distinct aromatic splitting patterns .
  • Mass spectrometry (ESI-MS/HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Chiral columns assess enantiomeric excess (>98% purity is typical for pharmaceutical intermediates) .

How does the 4-fluorophenyl substituent influence biological activity compared to chlorophenyl or phenyl analogs?

Advanced
The fluorophenyl group enhances:

  • Lipophilicity : Improves blood-brain barrier penetration, relevant for neurological targets (e.g., NMDA or iGluRs) .
  • Electron-withdrawing effects : Stabilizes charge-transfer interactions with enzymes, potentially increasing inhibitory potency vs. chlorophenyl analogs .
    Experimental validation : Competitive binding assays (e.g., fluorescence polarization) compare IC₅₀ values against structurally related compounds .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Advanced
Key strategies include:

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the phenyl ring to assess electronic/steric effects .
  • Boc group replacement : Test alternative protecting groups (e.g., Cbz or Fmoc) to evaluate stability and deprotection efficiency .
  • Carboxylic acid bioisosteres : Replace the -COOH group with tetrazoles or sulfonamides to modulate pharmacokinetics .

What computational methods are suitable for predicting target interactions?

Q. Advanced

  • Molecular docking (AutoDock, Glide) : Models binding poses with targets like NMDA receptors. Fluorophenyl’s electronegativity may favor π-π stacking with aromatic residues .
  • Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over time, identifying key interaction motifs (e.g., hydrogen bonds with the carboxylic acid) .
  • QSAR modeling : Correlates substituent properties (Hammett σ, logP) with bioactivity data to guide analog design .

How should researchers address contradictions in reported enzyme inhibition data?

Q. Advanced

  • Standardized assays : Replicate studies under uniform conditions (pH, temperature, substrate concentration) to isolate variables .
  • Control experiments : Include known inhibitors (e.g., MK-801 for NMDA) to validate assay sensitivity .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .

What safety protocols are essential for handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents .
  • Storage : Keep sealed at 2–8°C in anhydrous conditions to prevent hydrolysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.